Alendronic Acid-d6 (Major) is a deuterated form of alendronic acid, a potent aminobisphosphonate used extensively in scientific research. [] Its primary role lies in its use as an internal standard in analytical chemistry techniques, specifically in mass spectrometry, for the accurate quantification of alendronic acid in various matrices. [] This is possible due to the similar chemical behavior of Alendronic Acid-d6 (Major) to alendronic acid, while being distinguishable through mass spectrometry due to the mass difference caused by the deuterium atoms.
Alendronic Acid-d6 (Major) is a deuterated form of Alendronic Acid, a second-generation bisphosphonate primarily used in the treatment of osteoporosis and Paget's disease. The incorporation of deuterium enhances its stability and allows for detailed pharmacokinetic studies. This compound is essential in both clinical and research settings, providing insights into bone metabolism and drug interactions.
Alendronic Acid-d6 is synthesized from Alendronic Acid through deuteration processes that incorporate deuterium atoms into the molecular structure. The synthesis typically utilizes deuterated reagents or solvents to achieve the desired isotopic labeling, making it suitable for various scientific applications, including tracer studies in pharmacology .
The synthesis of Alendronic Acid-d6 involves several key steps:
The industrial synthesis may also incorporate specific conditions to manage exothermic reactions safely, ensuring that temperatures remain within controlled limits throughout the process .
Alendronic Acid-d6 has a molecular formula of , indicating the substitution of hydrogen atoms with deuterium. The molecular structure includes:
The structural features can be analyzed using various spectroscopic methods:
Alendronic Acid-d6 participates in several chemical reactions:
Common reagents used in these reactions include:
Alendronic Acid-d6 acts primarily on osteoclasts, cells responsible for bone resorption. Its mechanism involves:
Pharmacokinetically, Alendronic Acid-d6 exhibits low oral bioavailability (approximately 0.6%), which is significant for understanding its absorption and distribution in biological systems .
Characterization techniques like High-Performance Liquid Chromatography and Mass Spectrometry are often employed to assess purity and confirm structural integrity during synthesis .
Alendronic Acid-d6 has diverse applications across various fields:
Alendronic Acid-d6 (Major) is a deuterium-labeled isotopologue of the bisphosphonate drug alendronic acid (C4H13NO7P2), where six hydrogen atoms are replaced by deuterium (D) at specific molecular positions. This modification yields the molecular formula C4H7D6NO7P2 and a molecular weight of 255.13 g/mol (compared to 249.10 g/mol for the unlabeled compound) [7] [9]. Deuterium incorporation occurs primarily at the aliphatic carbon chain (4-amino-1-hydroxybutylidene segment), minimizing alterations to the phosphonate groups responsible for bone-targeting properties [9].
As a stable isotope derivative, Alendronic Acid-d6 retains the pharmacological activity of its parent compound—potent inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway—while exhibiting distinct physicochemical traits. These include altered vibrational frequencies (detectable via mass spectrometry) and potential kinetic isotope effects that may slow metabolic processes [7]. Crucially, the deuterated version maintains identical bone-binding affinity due to preservation of the bisphosphonate "backbone" structure [6].
Table 1: Key Properties of Alendronic Acid vs. Alendronic Acid-d6 (Major)
Property | Alendronic Acid | Alendronic Acid-d6 (Major) |
---|---|---|
Molecular Formula | C4H13NO7P2 | C4H7D6NO7P2 |
Molecular Weight (g/mol) | 249.10 | 255.13 |
CAS Number (Unlabeled) | 66376-36-1 | 1035437-39-8 |
Bone Mineral Affinity | High (Kd ~nM) | Preserved |
Primary Isotope Positions | N/A | Aliphatic C-H bonds |
The synthesis of deuterated bisphosphonates emerged from the need to overcome analytical challenges in quantifying these drugs. Early bisphosphonates like etidronate (1970s) exhibited low bone-targeting efficiency, prompting development of nitrogen-containing analogs. Alendronic acid, synthesized in 1978, became the first widely used oral bisphosphonate after FDA approval in 1995 [2] [6]. However, its extreme pharmacokinetic properties—oral bioavailability <1% and high within-subject variability (CV ~50%)—complicated bioanalytical studies [10].
Initial deuterated versions appeared in the early 2000s alongside advances in LC-MS/MS technology. Alendronic Acid-d6 specifically addressed quantification hurdles:
Synthetic routes typically involve deuterated precursors like 4-aminobutyric acid-d6, followed by phosphorylation under controlled conditions to prevent deuterium exchange [7]. The "Major" designation indicates preferential deuteration at the most stable molecular sites to ensure biochemical equivalence.
Table 2: Evolution of Deuterated Bisphosphonate Development
Time Period | Key Developments | Analytical Drivers |
---|---|---|
1970s-1980s | Non-deuterated bisphosphonates (etidronate, alendronate) | HPLC-UV methods with limited sensitivity |
1990s-2000s | First deuterated analogs (pamidronate-d6, zoledronate-d4) | Emergence of LC-MS/MS |
2005-Present | Optimized Alendronic Acid-d6 (Major) | Need for pg/mL sensitivity in pharmacokinetic studies |
A. Pharmacokinetic Tracer ApplicationsAlendronic Acid-d6 serves as an internal standard in quantitative mass spectrometry, correcting for matrix effects during sample preparation. Its near-identical extraction recovery and ionization efficiency enable precise measurement of endogenous alendronate levels down to low pg/mL ranges [7] [10]. This is critical because unlabeled alendronic acid exhibits:
B. Metabolic Pathway ElucidationUnlike unlabeled alendronic acid, which incorporates into bone hydroxyapatite with a terminal half-life >10 years, the deuterated isotopologue allows dynamic tracking of distribution and elimination [1] [6]. Studies using Alendronic Acid-d6 confirmed:
C. Bone-Targeting Mechanism StudiesThe deuterium label enables precise localization of alendronate in bone tissues using secondary ion mass spectrometry (SIMS) or autoradiography analogs. Research using Alendronic Acid-d6 revealed:
Table 3: Research Applications of Alendronic Acid-d6
Application Domain | Specific Use Cases | Technical Advantages |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS assays | Corrects for matrix effects; enables CV <15% at low concentrations [10] |
Absorption Studies | Differentiation of oral vs. systemic drug fractions | Allows co-dosing with unlabeled drug |
Bone Resorption Kinetics | Measurement of drug release during osteoclast activity | Tracks acid-triggered dissolution from bone [1] |
Drug Interaction Studies | Assessment of renal transporter competition | Quantifies clearance changes without radioactive labels [3] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0